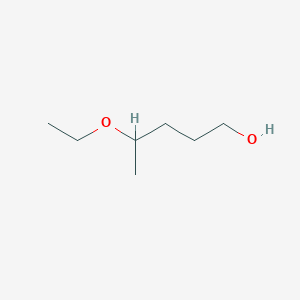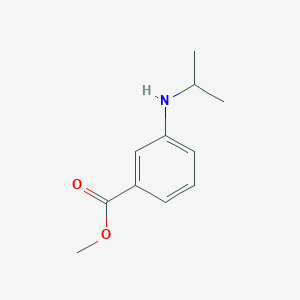
Methyl 3-(isopropylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(isopropylamino)benzoate is an organic compound with the molecular formula C11H15NO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and an isopropylamino group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-(isopropylamino)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(isopropylamino)benzoic acid with methanol in the presence of an acidic catalyst. This reaction typically requires refluxing the reactants to achieve the desired ester product .
Another method involves the nitration of methyl benzoate followed by reduction and subsequent amination. For instance, methyl benzoate can be nitrated using a mixture of concentrated sulfuric acid and nitric acid to form methyl 3-nitrobenzoate. The nitro group can then be reduced to an amino group using a reducing agent such as iron and hydrochloric acid. Finally, the amino group can be alkylated with isopropylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of solid acid catalysts, such as zirconium-based catalysts, can enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions
Methyl 3-(isopropylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) for halogenation or a mixture of concentrated sulfuric acid and nitric acid for nitration.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
作用機序
The mechanism of action of methyl 3-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions .
類似化合物との比較
Methyl 3-(isopropylamino)benzoate can be compared with other similar compounds, such as:
Methyl 3-amino-4-(isopropylamino)benzoate: This compound has an additional amino group, which may alter its chemical reactivity and biological activity.
Methyl benzoate: Lacks the isopropylamino group, making it less versatile in terms of chemical reactions and applications.
Methyl 3-nitrobenzoate:
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
methyl 3-(propan-2-ylamino)benzoate |
InChI |
InChI=1S/C11H15NO2/c1-8(2)12-10-6-4-5-9(7-10)11(13)14-3/h4-8,12H,1-3H3 |
InChIキー |
OCHCDERJAAKHTN-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(Hydroxymethyl)phenoxy]propanenitrile](/img/structure/B15317162.png)

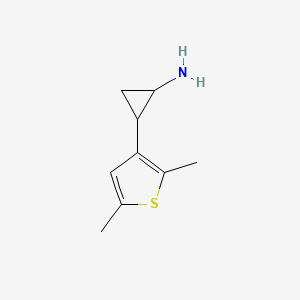
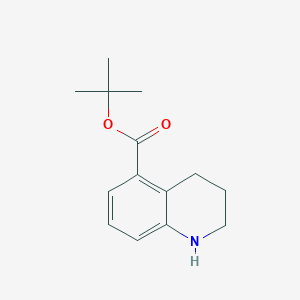
![(1H-Pyrazolo[4,3-b]pyridin-5-yl)methanamine](/img/structure/B15317192.png)
![8-Imino-8lambda6-thia-1-azaspiro[4.5]decan-8-onedihydrochloride](/img/structure/B15317194.png)
![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)

![(2R)-2-(1,3-dioxaindan-5-yl)-6-methyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11(16),12,14-tetraene-4,7-dione](/img/structure/B15317223.png)
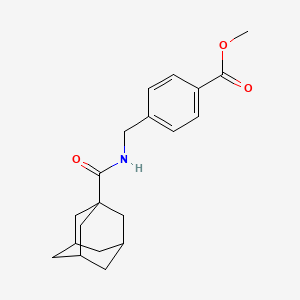
![1-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]methanaminehydrochloride](/img/structure/B15317232.png)
